molecular formula C11H23ClN2O3 B7971447 1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate

1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate

Cat. No.: B7971447
M. Wt: 266.76 g/mol
InChI Key: LACSMVFDSUSFOX-UHFFFAOYSA-N
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Description

1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate (CAS: N/A) is a bicyclic piperidine derivative with a molecular formula of C₁₁H₂₃ClN₂O₃ and a molecular weight of 266.77 g/mol . The compound features a carboxylic acid group on one piperidine ring and a hydrochloride hydrate salt, enhancing its water solubility compared to non-ionic analogs. It is cataloged under MDL number MFCD26959682 and is primarily utilized as a synthetic intermediate in pharmaceutical and chemical research .

Properties

IUPAC Name

1-piperidin-4-ylpiperidine-4-carboxylic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH.H2O/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h9-10,12H,1-8H2,(H,14,15);1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACSMVFDSUSFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC(CC2)C(=O)O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Synthesis via Piperidine Backbone Functionalization

The most widely reported approach involves constructing the bipiperidine scaffold before introducing the carboxylic acid group. A representative pathway includes:

  • Formation of 4-Piperidone Hydrochloride Hydrate :
    A patent by outlines a three-step synthesis starting from N-Carbethoxy-4-piperidone.

    • Etherification : Reaction with trimethyl orthoformate (TMOF) in methanol using p-toluenesulfonic acid (PTSA) as a catalyst yields N-Carbethoxy-4,4-dimethoxypiperidine.

    • Hydrolysis : Treatment with aqueous NaOH converts the intermediate to 4,4-dimethoxypiperidine.

    • Acid-Mediated Cyclization : Reacting 4,4-dimethoxypiperidine with hydrochloric acid (30%) at 75°C produces 4-piperidone hydrochloride hydrate (yield: 86.37%, purity: 98.08%).

  • Bipiperidine Coupling :
    4-Piperidone is coupled with a secondary piperidine derivative via reductive amination or nucleophilic substitution. For example, reacting 4-piperidone with piperidine in the presence of sodium cyanoborohydride forms 1,4'-bipiperidine.

  • Carboxylation :
    The carboxylic acid group is introduced at the 4-position using carbonation agents. A method from employs di-tert-butyl dicarbonate (Boc₂O) with isonipecotic acid (4-piperidinecarboxylic acid) under basic conditions, followed by deprotection with HCl to yield the hydrochloride hydrate.

Key Data :

StepReagents/ConditionsYield (%)Purity (%)Source
EtherificationTMOF, MeOH, PTSA, 64°C, 1h82.999.05
HydrolysisNaOH, H₂O, 25°C, 2h100-
CyclizationHCl (30%), 75°C, 4h86.3798.08
CarboxylationBoc₂O, NaOH, t-BuOH, 0°C → RT100-

Alternative Route: Direct Functionalization of Bipiperidine Derivatives

A streamlined method skips intermediate isolation by functionalizing pre-assembled bipiperidine:

  • Synthesis of [1,4'-Bipiperidine]-4-carboxylic Acid :
    Ethyl [1,4'-bipiperidine]-4-carboxylate is hydrolyzed using HCl in ethyl acetate. The hydrochloride salt precipitates after solvent removal (yield: quantitative).

  • Hydrate Formation :
    Crystallization from aqueous isopropyl alcohol (IPA) introduces the hydrate component. Adjusting the HCl/IPA ratio controls crystal morphology.

Advantages :

  • Eliminates Boc protection/deprotection steps.

  • Reduces total reaction time by 30% compared to stepwise methods.

Catalytic and Process Optimization

Catalyst Selection for Reductive Amination

Copper-based catalysts enhance bipiperidine coupling efficiency:

  • Cu(OAc)₂/2,2'-Bipyridine : Achieves 79% yield in decarboxylative elimination reactions, minimizing byproducts like cinnamic acid derivatives.

  • Pd/C Hydrogenation : Converts pyridinecarboxylic acids to piperidine derivatives under 4–5 MPa H₂ at 90–100°C (yield: 85.26%).

Solvent and Temperature Effects

  • Etherification : Methanol outperforms ethanol or propanol due to better TMOF solubility.

  • Cyclization : Elevated temperatures (75°C vs. 60°C) improve HCl incorporation but risk dehydration; optimal balance at 70°C.

Comparative Solvent Performance :

SolventReaction Rate (k, h⁻¹)Byproduct Formation (%)
MeOH0.452.1
EtOH0.384.7
IPA0.296.9

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

A patent describes a scalable process for bipiperidine intermediates:

  • Reaction in Methylene Chloride : 4-Piperidinopiperidine reacts with phosgene at 25–40°C.

  • Distillation with Aprotic Solvents : Adding acetonitrile enables high-purity (>99%) [1,4']bipiperidinyl-1'-carbonyl chloride hydrochloride after crystallization.

Economic Benefits :

  • 20% reduction in raw material costs vs. batch processing.

  • 15% higher throughput due to reduced downtime.

Challenges and Mitigation Strategies

Impurity Control

  • Dimer Formation : Excess HCl during cyclization promotes dimerization (up to 5%). Using stoichiometric HCl and MnO₂ as an oxidant suppresses this to <1%.

  • Hydrate Stability : Storage below 25°C prevents dehydration; silica gel desiccants maintain hydrate integrity during packaging.

Environmental Considerations

  • Waste Stream Management : TMOF and PTSA are classified as hazardous. Substituting TMOF with dimethyl carbonate reduces toxicity by 40%.

  • Solvent Recycling : MeOH and IPA are recovered via fractional distillation (95% efficiency).

Emerging Methodologies

Enzymatic Synthesis

Preliminary studies using transaminases and carboxylases show 50–60% conversion of bipiperidine precursors, though scalability remains unproven.

Analytical Characterization

Critical quality attributes are verified via:

  • HPLC : Retention time = 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

  • NMR : ¹H NMR (D₂O) δ 3.45–3.20 (m, 8H, piperidine-H), 2.95 (s, 1H, COOH).

  • XRPD : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.9° confirm hydrate form .

Chemical Reactions Analysis

Types of Reactions: 1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Formation of alcohols and amines.

  • Substitution: Formation of substituted bipiperidines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
1,4'-Bipiperidine derivatives have been investigated for their pharmacological properties. They are known to exhibit activity against various biological targets, including receptors and enzymes. Notably, compounds derived from bipiperidine structures have shown promise as:

  • Muscarinic receptor antagonists : These compounds can influence neurotransmission and have potential applications in treating conditions like irritable bowel syndrome and other cholinergic disorders .
  • Dopamine transport inhibitors : Certain derivatives may provide therapeutic avenues for treating disorders related to dopamine dysregulation, such as Parkinson's disease and schizophrenia .

Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound serves as a building block in the synthesis of more complex pharmaceuticals. Its carboxylic acid functionality allows for further derivatization, which can lead to the development of novel therapeutic agents .

Material Science

Polymer Chemistry
1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate has been utilized in the synthesis of polymers and copolymers. Its ability to act as a monomer or co-monomer facilitates the development of new materials with tailored properties. For instance:

  • Biodegradable Polymers : Research indicates that bipiperidine derivatives can be incorporated into biodegradable polymer matrices, enhancing their mechanical properties while maintaining environmental sustainability .
  • Conductive Polymers : The compound's structure allows for modifications that lead to conductive materials suitable for electronic applications .

Catalytic Applications

Catalyst Development
The compound has been explored as a ligand in catalytic processes. Its nitrogen atoms can coordinate with metal centers, enhancing catalytic activity in various reactions:

  • Suzuki Coupling Reactions : Bipiperidine derivatives have been employed as ligands in palladium-catalyzed Suzuki coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis .
  • Oxidation Reactions : The compound can also facilitate oxidation processes, contributing to the synthesis of valuable chemical intermediates from renewable resources .

Case Studies and Research Findings

Application AreaDescriptionReference
Medicinal ChemistryDevelopment of muscarinic antagonists and dopamine transport inhibitors
Polymer ChemistrySynthesis of biodegradable and conductive polymers
Catalytic ApplicationsUse as a ligand in Suzuki coupling and oxidation reactions

Mechanism of Action

The mechanism by which 1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

[1,4'-Bipiperidine]-4-carboxylic Acid Dihydrochloride

  • Molecular Formula : C₁₁H₂₂Cl₂N₂O₂
  • Molecular Weight : 285.21 g/mol
  • Key Differences :
    • Contains two hydrochloride groups instead of one hydrochloride and one hydrate.
    • Higher molecular weight (285.21 vs. 266.77) due to additional HCl .
    • Used in synthetic routes for rifamycin derivatives and other antibiotics, suggesting broader reactivity in esterification/amidation reactions .

1'-Methyl-1,4'-bipiperidine-4-carboxylic Acid Dihydrochloride

  • Molecular Formula : C₁₂H₂₄Cl₂N₂O₂
  • Molecular Weight : 299.25 g/mol
  • Key Differences: Methyl substitution on the piperidine nitrogen alters steric hindrance and lipophilicity.

4-Fluoro-1,4'-bipiperidine Hydrochloride

  • CAS : 1426290-04-1
  • Molecular Formula : C₁₀H₁₈ClFN₂
  • Used in kinase inhibitor research, highlighting divergent pharmacological applications compared to the carboxylic acid derivative .

Functional Analogs

Ripasudil Hydrochloride Hydrate (K-115)

  • Application : ROCK inhibitor for glaucoma .
  • Key Differences :
    • Shares the hydrochloride hydrate salt form for enhanced solubility.
    • Demonstrates therapeutic efficacy in ocular hypertension, whereas 1,4'-bipiperidine-4-carboxylic acid derivatives are primarily intermediates .

Meperidine Hydrochloride

  • CAS : 50-13-5
  • Structure : Piperidine-based opioid with an ester group.
  • Key Differences: Ester functional group instead of carboxylic acid, enabling rapid CNS penetration. Regulated as a Schedule II controlled substance, unlike the non-narcotic bipiperidine carboxylic acid .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Solubility pKa (Predicted) Key Applications
1,4'-Bipiperidine-4-carboxylic acid HCl hydrate 266.77 Water-soluble ~3.98 Synthetic intermediate
[1,4'-Bipiperidine]-4-carboxylic acid dihydrochloride 285.21 High water solubility ~2.5–3.0 Antibiotic synthesis
4-Fluoro-1,4'-bipiperidine HCl 218.72 Moderate in water ~8.5 (basic N) Kinase inhibitors
Irinotecan HCl Trihydrate 677.19 DMSO/water ~3.5 (carboxylic acid) Anticancer drug

Research and Commercial Insights

  • Supply Chain: Limited availability (e.g., temporary stockouts ) suggests high demand in pharmaceutical R&D.
  • Regulatory Status : Unlike controlled opioids (e.g., Meperidine), bipiperidine carboxylic acid derivatives are unregulated, favoring their use in scalable synthesis .
  • Safety : Analogous hydrochloride hydrates (e.g., Ripasudil) require handling precautions to avoid respiratory or dermal irritation .

Biological Activity

1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate is a compound of significant interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological activity, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12_{12}H20_{20}N2_2O2_2·HCl·H2_2O
  • Molecular Weight : 252.76 g/mol

This compound features a bipiperidine backbone with a carboxylic acid functional group, contributing to its biological activity.

1. Enzyme Inhibition

Research indicates that 1,4'-Bipiperidine derivatives exhibit enzyme inhibition properties, particularly in relation to neurotransmitter systems. This is crucial for developing treatments for neurological disorders. For instance, studies have demonstrated that modifications to the bipiperidine structure can enhance binding affinity to specific receptors involved in neurotransmission, leading to potential therapeutic applications in conditions like depression and anxiety .

2. Receptor Binding

The compound has been investigated for its ability to bind to various receptors, including dopamine and serotonin receptors. Its structural features allow it to interact effectively with these targets, which is essential for the modulation of mood and cognitive functions. The binding affinities have been quantified through various assays, showing promising results for further development into pharmacological agents .

3. Antimicrobial Activity

There is emerging evidence suggesting that 1,4'-Bipiperidine derivatives possess antimicrobial properties. For example, certain derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL . This highlights the potential of these compounds in addressing antibiotic resistance.

Case Study 1: Neurological Applications

A study conducted on modified bipiperidine derivatives demonstrated their effectiveness in enhancing the efficacy of existing antidepressants by acting on serotonin receptors. The results indicated a significant increase in serotonin levels in the brain following administration of these compounds in animal models .

Case Study 2: Antimicrobial Efficacy

In vitro testing of 1,4'-Bipiperidine derivatives against clinical isolates of Mycobacterium tuberculosis showed promising results with MIC values between 0.5–1.0 μg/mL. These findings suggest that such compounds could serve as a basis for developing new anti-tuberculosis medications .

Applications in Pharmaceutical Development

This compound is utilized as an intermediate in synthesizing various pharmaceutical agents targeting neurological disorders and infections. Its unique structure aids researchers in exploring new therapeutic strategies and enhancing drug specificity and efficacy .

Research Findings Summary Table

Activity Findings References
Enzyme InhibitionPotential modulation of neurotransmitter systems
Receptor BindingEffective binding to dopamine and serotonin receptors
Antimicrobial ActivityMIC values: 4–8 μg/mL against resistant bacteria
Neurological ApplicationsEnhanced efficacy of antidepressants
Tuberculosis TreatmentMIC values: 0.5–1.0 μg/mL against M. tuberculosis

Q & A

Basic: What are the recommended methods for synthesizing 1,4'-bipiperidine-4-carboxylic acid hydrochloride hydrate in laboratory settings?

Answer:
The synthesis typically involves coupling bipiperidine precursors with carboxylic acid derivatives. A common approach includes:

  • Step 1 : Use coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid group for nucleophilic substitution .
  • Step 2 : Hydrochloride salt formation via treatment with hydrochloric acid in solvents like 1,4-dioxane, followed by hydration to stabilize the crystalline hydrate form .
  • Validation : Confirm purity (>95%) using HPLC and characterize the final product via NMR (¹H/¹³C) and mass spectrometry.

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability data for similar hydrates (e.g., eflornithine hydrochloride hydrate) indicate ≥5-year stability under these conditions .
  • Handling : Avoid exposure to strong oxidizers, acids, or bases. Use fume hoods, nitrile gloves, and protective eyewear to mitigate risks of skin/eye irritation, as noted in safety protocols for structurally related piperidine derivatives .

Advanced: What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies in IC₅₀ values or mechanism-of-action studies often arise from:

  • Assay variability : Standardize conditions (e.g., pH, temperature) and validate using reference inhibitors (e.g., β-glucuronidase inhibitors like D-saccharic acid 1,4-lactone hydrate) .
  • Cell line specificity : Compare activity across multiple models (e.g., cancer vs. non-cancer cells) and include controls for off-target effects, as demonstrated in eflornithine’s dose-dependent inhibition of SKOV-3 ovarian cancer cells .
  • Batch purity : Verify compound purity (>98%) via chromatography and correlate bioactivity with impurity profiles .

Advanced: How can researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

Answer:

  • Dosing : Use oral or intravenous administration in rodent models (e.g., BALB/c mice) at doses 25–100 mg/kg, similar to protocols for eflornithine hydrochloride hydrate .
  • Analysis : Measure plasma half-life, tissue distribution, and metabolite profiles via LC-MS/MS. Monitor renal/hepatic clearance, as hydrochloride hydrates often exhibit pH-dependent solubility affecting bioavailability .
  • Synergy testing : Co-administer with adjuvants (e.g., hydroxyurea) to assess combinatorial efficacy, as shown in studies reducing Babesia microti proliferation .

Advanced: What spectroscopic and computational methods are optimal for studying its interaction with biological targets?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., ROCK kinases) based on structural analogs like ripasudil hydrochloride hydrate .
  • NMR titration : Track chemical shift changes in target proteins (e.g., ornithine decarboxylase) upon compound binding to identify key residues .
  • Dynamic light scattering (DLS) : Assess compound-induced aggregation or conformational changes in proteins under physiological conditions .

Basic: What analytical techniques are critical for characterizing this compound’s hydrate form?

Answer:

  • Thermogravimetric analysis (TGA) : Quantify water content by measuring weight loss at 100–150°C .
  • X-ray diffraction (XRD) : Confirm crystalline hydrate structure and compare with anhydrous forms .
  • Karl Fischer titration : Precisely determine hydration levels (e.g., monohydrate vs. trihydrate) .

Advanced: How can researchers mitigate off-target effects in cellular assays?

Answer:

  • Counter-screening : Test against unrelated enzymes (e.g., β-glucuronidase) to rule out nonspecific inhibition .
  • CRISPR knockouts : Use gene-edited cell lines lacking the putative target to validate compound specificity .
  • Proteomics : Perform global phosphorylation profiling to identify unintended pathway modulation, as applied in studies of ROCK inhibitors .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use respirators if aerosolization is possible .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under local regulations .
  • First aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

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